molecular formula C12H9BrN2O2 B8402573 Phenyl 6-bromopyridin-3-ylcarbamate

Phenyl 6-bromopyridin-3-ylcarbamate

Cat. No.: B8402573
M. Wt: 293.12 g/mol
InChI Key: HQHSUPFERWNXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 6-bromopyridin-3-ylcarbamate is a brominated pyridine carbamate derivative with a phenyl substituent. The bromine atom at the 6-position of the pyridine ring and the carbamate functional group contribute to its reactivity, making it a candidate for substitution reactions or as a building block in drug synthesis.

Key structural features include:

  • Molecular framework: A pyridine ring substituted with bromine (6-position) and a carbamate group (3-position).
  • Functional groups: Bromine (electron-withdrawing), carbamate (polar, reactive), and phenyl (aromatic, lipophilic).

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

phenyl N-(6-bromopyridin-3-yl)carbamate

InChI

InChI=1S/C12H9BrN2O2/c13-11-7-6-9(8-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

HQHSUPFERWNXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analog identified in the evidence is tert-butyl 6-bromopyridin-3-ylcarbamate (CAS: 218594-15-1). Below is a detailed comparison based on substituent effects, physicochemical properties, and handling requirements:

Structural and Functional Differences

Parameter Phenyl 6-bromopyridin-3-ylcarbamate Tert-butyl 6-bromopyridin-3-ylcarbamate
Substituent Phenyl group Tert-butyl group
Molecular Formula C₁₂H₉BrN₂O₂ (inferred) C₁₀H₁₃BrN₂O₂
Molecular Weight ~301.12 (calculated) 273.13
Polarity Moderate (phenyl + carbamate) Lower (tert-butyl is lipophilic)
Reactivity Higher (phenyl may stabilize intermediates) Lower (tert-butyl is sterically hindering)

Solubility and Stability

  • Stability: Stable at -80°C for 6 months; sensitive to repeated freeze-thaw cycles .
  • Phenyl analog (inferred): Likely lower solubility in polar solvents due to the aromatic phenyl group.

Research Findings and Methodological Insights

While direct studies on this compound are absent in the evidence, methodologies for analyzing phenyl-containing compounds (e.g., phenylephrine-HCl) provide indirect insights:

  • Spectrophotometric analysis: Techniques using 2-aminobenzothiazole coupling (ε = 6.620 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) could be adapted to quantify carbamate derivatives .
  • Chromatographic methods : HPLC and flow injection analysis (e.g., for phenylephrine) may resolve structural analogs based on polarity differences .

Critical Analysis of Substituent Effects

  • Bromine : Enhances molecular weight and electrophilicity, facilitating nucleophilic substitution reactions in both analogs.
  • Phenyl vs. Tert-butyl: Improves solubility in organic solvents but reduces reaction rates due to steric hindrance.

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